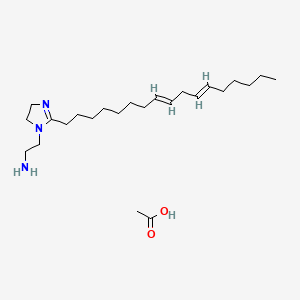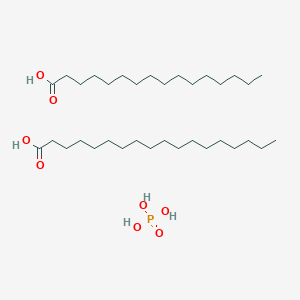
Triethylsulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsulfonium chloride is an organic compound with the chemical formula (C₂H₅)₃SCl. It is a sulfonium salt where the sulfur atom is bonded to three ethyl groups and one chloride ion. This compound is known for its role in organic synthesis, particularly in the formation of sulfur ylides, which are useful intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylsulfonium chloride can be synthesized by the reaction of triethylsulfonium iodide with silver chloride. The reaction proceeds as follows:
(C2H5)3SI+AgCl→(C2H5)3SCl+AgI
This method involves the use of silver chloride to replace the iodide ion with a chloride ion, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced by the direct alkylation of dimethyl sulfide with ethyl chloride in the presence of a strong base. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Triethylsulfonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Various Substituted Sulfonium Salts: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Triethylsulfonium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of sulfur ylides, which are intermediates in the formation of epoxides and cyclopropanes.
Catalysis: It serves as a catalyst in various organic reactions, including the Diels-Alder reaction.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Material Science: It is employed in the preparation of ionic liquids and other advanced materials.
Mecanismo De Acción
The mechanism of action of triethylsulfonium chloride involves the formation of sulfur ylides. These ylides act as nucleophiles and can react with electrophilic carbonyl compounds to form epoxides or cyclopropanes. The sulfur atom in the ylide stabilizes the negative charge, allowing for the formation of these cyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium chloride: Similar structure but with three methyl groups instead of ethyl groups.
Trimethylsulfoxonium chloride: Contains an additional oxygen atom bonded to the sulfur atom.
Triethylsulfoxonium chloride: Similar to triethylsulfonium chloride but with an oxygen atom bonded to the sulfur atom.
Uniqueness
This compound is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its ethyl groups provide different steric and electronic properties compared to its methyl counterparts, making it suitable for specific reactions and applications.
Propiedades
Número CAS |
36552-72-4 |
|---|---|
Fórmula molecular |
C6H15ClS |
Peso molecular |
154.70 g/mol |
Nombre IUPAC |
triethylsulfanium;chloride |
InChI |
InChI=1S/C6H15S.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KIGQJZSUXKXNOV-UHFFFAOYSA-M |
SMILES canónico |
CC[S+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


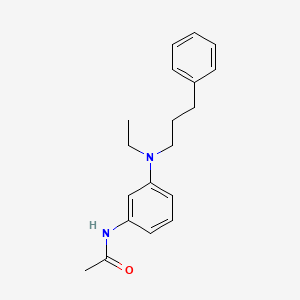

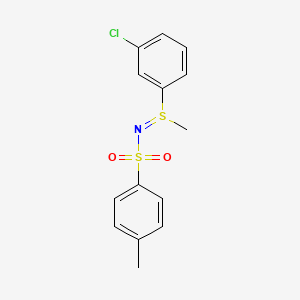



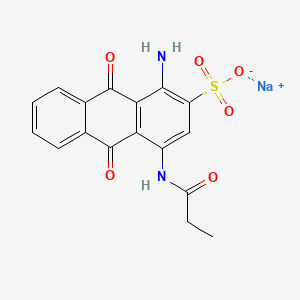
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


